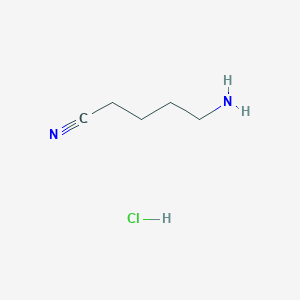
3-(Benzylamino)oxolane-3-carboxylic acid hydrochloride
Descripción general
Descripción
3-(Benzylamino)oxolane-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1803583-24-5 . It has a molecular weight of 257.72 . The IUPAC name for this compound is 3-(benzylamino)tetrahydrofuran-3-carboxylic acid hydrochloride . It is provided in the form of a solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO3.ClH/c14-11(15)12(6-7-16-9-12)13-8-10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 257.72 .Aplicaciones Científicas De Investigación
Synthesis in Organic Chemistry
3-(Benzylamino)oxolane-3-carboxylic acid hydrochloride has applications in the synthesis of various organic compounds. For instance, it's involved in the formation of fluorescent dyes with potential applications in liquid crystal displays. Such dyes demonstrate good orientation parameters in nematic liquid crystals, suggesting a high potential for use in display technologies (Bojinov & Grabchev, 2003).
Bioconjugation in Aqueous Media
This chemical plays a role in the study of the mechanism of amide formation, particularly in bioconjugation in aqueous media. It's used to understand the reactions between carboxylic acids and amines, which are crucial for various biochemical processes (Nakajima & Ikada, 1995).
Photocarboxylation in Chemical Reactions
In chemical reactions, it's involved in the photocarboxylation of benzylic C–H bonds with CO2, which is a challenging transformation. This process can be used to generate various carboxylic acids under metal-free conditions, representing a novel strategy for synthesizing several drugs (Meng et al., 2019).
Chemosensors and pH Detection
This compound has been utilized in creating chemosensors, particularly for the detection of pH. It shows potential in detecting pH fluctuation in biosamples and neutral water samples, making it valuable in environmental and biological studies (Li et al., 2018).
Inhibition Studies in Biochemistry
It is also used in inhibition studies, such as inhibiting carboxypeptidase A with various substrate analogues. Understanding such inhibition mechanisms can be pivotal in developing new biochemical tools and drugs (Galardy & Kortylewicz, 1984).
Catalysis and Chemical Reactions
The compound is involved in palladium-catalyzed acyloxylation of benzyl sp3 C–H bonds, showcasing its role in facilitating various chemical transformations. This process tolerates a series of functional groups, thus broadening its application in synthetic chemistry (Zhang et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
3-(benzylamino)oxolane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-11(15)12(6-7-16-9-12)13-8-10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGIWLHBPXDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)oxolane-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B1528237.png)


![2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride](/img/structure/B1528242.png)
![5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528244.png)


![2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1528252.png)